molecular formula C14H12N2O3 B1439225 5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid CAS No. 1172009-92-5

5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid

Cat. No.: B1439225
CAS No.: 1172009-92-5
M. Wt: 256.26 g/mol
InChI Key: DNCWZMPKWOBAEG-UHFFFAOYSA-N
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Description

5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid is a chemical compound belonging to the pyridine carboxylic acid family. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications .

Preparation Methods

The synthesis of 5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid involves several steps. One common synthetic route includes the reaction of 3-methylbenzoic acid with pyridine-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act as an inhibitor of enzymes involved in metabolic processes, thereby affecting cellular functions .

Comparison with Similar Compounds

5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid can be compared with other pyridine carboxylic acid derivatives, such as:

This compound’s unique structure, featuring both a pyridine ring and a 3-methylbenzoyl group, contributes to its distinct chemical behavior and broad range of applications.

Properties

IUPAC Name

5-[(3-methylbenzoyl)amino]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-9-3-2-4-10(7-9)13(17)16-11-5-6-12(14(18)19)15-8-11/h2-8H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCWZMPKWOBAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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